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ol

Cat. No.: B009439 Get Quote

An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Methylisoxazol-5-yl)propan-
1-ol

Abstract
The unequivocal determination of a molecule's chemical structure is the bedrock of modern

chemical and pharmaceutical research. It ensures reproducibility, informs structure-activity

relationship (SAR) studies, and is a prerequisite for regulatory approval. This guide provides a

comprehensive, technically-grounded walkthrough for the complete structure elucidation of 3-
(3-Methylisoxazol-5-yl)propan-1-ol (CAS: 105658-49-9), a substituted isoxazole of interest in

synthetic chemistry.[1][2] We will move beyond a simple recitation of techniques, instead

focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and

advanced multi-dimensional nuclear magnetic resonance spectroscopy. The causality behind

experimental choices is emphasized, presenting a self-validating system of analysis for

researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative
3-(3-Methylisoxazol-5-yl)propan-1-ol is comprised of two key fragments: a 3-methylisoxazole

heterocyclic ring and a propan-1-ol side chain. The isoxazole ring is a common motif in

pharmacologically active compounds, valued for its role in modulating biological activity.[3][4][5]

The primary analytical challenge is not merely to identify the presence of these fragments, but

to confirm their precise connectivity. Specifically, we must prove:
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The regiochemistry of the isoxazole ring (is it a 3-methyl or 5-methyl isomer?).

The attachment point of the propanol chain to the isoxazole ring (is it at position 5, as the

name implies?).

The integrity of the propanol chain (is it a linear n-propanol, not isopropanol?).

This guide will systematically address these questions using a multi-pronged spectroscopic

approach, demonstrating how overlapping data streams converge to a single, unambiguous

structural assignment.

The Elucidation Workflow: A Strategy of Orthogonal
Analysis
A robust structure elucidation relies on the principle of orthogonal analysis, where different

techniques provide complementary information. No single experiment is sufficient. Our strategy

involves a logical progression from low-resolution molecular formula determination to high-

resolution atomic connectivity mapping.
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Caption: Overall workflow for structure elucidation.
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Mass Spectrometry (MS): Defining the Molecular
Boundaries
Expertise & Causality: The first step is to confirm the molecular formula, C₇H₁₁NO₂.[1][2] High-

Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides the

accurate mass to within a few parts per million, allowing for the unambiguous determination of

the elemental composition.

Expected Data & Interpretation:

Molecular Ion (M⁺): The target molecule has a monoisotopic mass of 141.0790 Da.[1] An

HRMS experiment (e.g., ESI-TOF) should yield an [M+H]⁺ ion at m/z 142.0863 or an

[M+Na]⁺ ion at m/z 164.0682. The observed accurate mass is compared against the

theoretical mass to confirm the formula.

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) will

provide structural clues. The molecule is expected to fragment at its weakest points. Key

predicted fragments include:

Loss of H₂O: [M - 18]⁺ from the alcohol, a common fragmentation pathway.

Loss of C₃H₇O: [M - 59]⁺, cleavage of the entire propanol chain, leaving the

methylisoxazole cation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a fragment

containing the hydroxyl group.

Ring Fragmentation: Cleavage of the weak N-O bond in the isoxazole ring can lead to a

cascade of smaller fragments.[5]

Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent (e.g., methanol or acetonitrile).

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass

spectrometer.
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Ionization Mode: Run in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.

Analysis: Calibrate the instrument using a known standard. Acquire the spectrum and use

the instrument's software to calculate the elemental composition from the observed accurate

mass of the molecular ion peak.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify

the functional groups present in the molecule. It provides confirmatory evidence for the alcohol

(-OH) and the isoxazole ring system. We use Attenuated Total Reflectance (ATR) as it requires

minimal sample preparation.

Expected Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule's

covalent bonds.
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Wavenumber
(cm⁻¹)

Bond Functional Group
Rationale &
Expected
Appearance

~3350 O-H stretch Alcohol

A strong,

characteristically

broad peak due to

hydrogen bonding.[6]

~2950 C-H stretch sp³ C-H (Alkyl)

Medium to strong

peaks corresponding

to the methyl and

methylene groups.

~1610 C=N stretch Isoxazole

A medium intensity

peak characteristic of

the imine bond within

the ring.[7]

~1450 C=C stretch Isoxazole

A medium peak for the

C=C bond within the

heterocyclic system.

[8]

~1250 C-O stretch Alcohol

A strong peak

corresponding to the

C-O single bond of the

primary alcohol.

~900-1100 Ring modes Isoxazole

Complex vibrations

characteristic of the

isoxazole ring

structure.[9]

The presence of a broad peak around 3350 cm⁻¹ and the absence of a strong carbonyl (C=O)

peak around 1700 cm⁻¹ is strong evidence for the alcohol functional group and rules out

isomeric keto- or aldehyde structures.
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Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy

Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR

crystal.

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Analysis: Identify and label the major absorption bands and correlate them to the expected

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Map
Expertise & Causality: NMR is the most powerful tool for structure elucidation of organic

molecules. It provides detailed information about the chemical environment, count, and

connectivity of every hydrogen and carbon atom. We employ a suite of 1D and 2D experiments

to build the structure piece by piece. All spectra are referenced to a residual solvent signal

(e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).[6][10]

¹H NMR: Proton Inventory and Environment
This experiment identifies all chemically distinct protons, their relative numbers (integration),

and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
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Label Assignment
Predicted
Shift (δ,
ppm)

Multiplicity Integration Rationale

H-a -CH₃ ~2.3 Singlet (s) 3H

Methyl group

on the

isoxazole

ring, no

adjacent

protons.

H-b Isoxazole H-4 ~6.2 Singlet (s) 1H

Olefinic

proton on the

electron-rich

isoxazole

ring.[11]

H-c -CH₂- ~2.8 Triplet (t) 2H

Methylene

group

adjacent to

the isoxazole

ring, split by

H-d.

H-d -CH₂- ~1.9 Quintet (p) 2H

Central

methylene

group, split

by H-c and H-

e.

H-e -CH₂-OH ~3.5 Quartet (q) 2H

Methylene

group

attached to

the hydroxyl,

split by H-d

and H-f.

H-f -OH ~4.6 Triplet (t) 1H Alcohol

proton,

couples to H-
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e (in DMSO).

Exchangeabl

e with D₂O.

Note: Multiplicity of -OH and -CH₂OH can vary. In DMSO, coupling is often observed. In CDCl₃,

the -OH is typically a broad singlet.

¹³C NMR & DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms, while a DEPT-135

experiment distinguishes between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
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Label Assignment
Predicted Shift
(δ, ppm)

DEPT-135
Phase

Rationale

C-1 -CH₃ ~11 Positive
Alkyl methyl

group.

C-2 -CH₂- ~22 Negative Alkyl methylene.

C-3 -CH₂- ~28 Negative

Alkyl methylene

adjacent to the

ring.

C-4 -CH₂-OH ~60 Negative

Methylene

carbon bonded

to oxygen.

C-5 Isoxazole C-4 ~101 Positive

Olefinic carbon in

the heterocyclic

ring.[7]

C-6 Isoxazole C-3 ~160
Quaternary (No

Signal)

Quaternary

carbon adjacent

to nitrogen,

bearing the

methyl group.

C-7 Isoxazole C-5 ~170
Quaternary (No

Signal)

Quaternary

carbon adjacent

to oxygen,

bearing the

propanol chain.

2D NMR: Connecting the Atoms
2D NMR experiments are the final, critical step, transforming the lists of ¹H and ¹³C signals into

a confirmed molecular structure.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each

other, typically through 2 or 3 bonds.[12]
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Expected Correlations: A clear correlation track will be observed between H-c, H-d, and H-e,

confirming the linear -CH₂-CH₂-CH₂- propanol chain. No other correlations are expected, as

H-a and H-b are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each

proton with the carbon atom it is attached to (¹JCH coupling).[13][14]

Expected Correlations: This allows for the unambiguous assignment of each carbon signal

based on the more easily interpreted proton spectrum.

H-a (~2.3 ppm) will correlate with C-1 (~11 ppm).

H-b (~6.2 ppm) will correlate with C-5 (~101 ppm).

H-c (~2.8 ppm) will correlate with C-3 (~28 ppm).

H-d (~1.9 ppm) will correlate with C-2 (~22 ppm).

H-e (~3.5 ppm) will correlate with C-4 (~60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment, revealing

long-range correlations (²JCH and ³JCH) between protons and carbons over 2-3 bonds.[14][15]

It is this data that pieces the molecular fragments together.

Key Expected HMBC Correlations for Structure Confirmation:

Caption: Key HMBC correlations confirming molecular connectivity.

Methyl Group to Ring: The methyl protons (H-a) will show a correlation to the quaternary

carbon C-6 (a ²J coupling) and the methine carbon C-5 (a ³J coupling). This confirms the

methyl group is at the C-3 position of the ring.

Propanol Chain to Ring: The methylene protons adjacent to the ring (H-c) will show a crucial

correlation to the quaternary carbon C-7 (a ²J coupling) and the methine carbon C-5 (a ³J

coupling). This unambiguously proves the propanol chain is attached at the C-5 position of

the isoxazole ring.
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Protocol: 2D NMR Spectroscopy
Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a deuterated

solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a gradient

probe.

Acquisition:

COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment.

HMBC: Run a standard gradient-selected HMBC experiment, optimized for a long-range

coupling constant of ~8 Hz.[14]

Processing & Analysis: Process the 2D data using appropriate software (e.g., MestReNova,

TopSpin). Analyze the cross-peaks to establish the correlations described above.

Conclusion: Convergent Proof of Structure
The structure of 3-(3-Methylisoxazol-5-yl)propan-1-ol is confirmed through the systematic

and logical integration of orthogonal spectroscopic data.

HRMS established the correct molecular formula, C₇H₁₁NO₂.

IR Spectroscopy confirmed the presence of the key alcohol (-OH) functional group and the

heterocyclic ring system.

¹H and ¹³C NMR provided a complete inventory of all hydrogen and carbon atoms and their

immediate electronic environments.

COSY NMR verified the linear connectivity of the three-carbon propanol side chain.

HSQC NMR definitively linked each proton to its directly attached carbon, allowing for

confident assignment of the ¹³C spectrum.
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HMBC NMR served as the final arbiter, providing the long-range connectivity data that

unequivocally proved the 3-methyl substitution pattern of the isoxazole ring and its C-5

linkage to the propanol chain.

This multi-faceted approach provides a self-validating dataset, leaving no ambiguity in the final

structural assignment and serving as a robust template for the elucidation of related small

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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